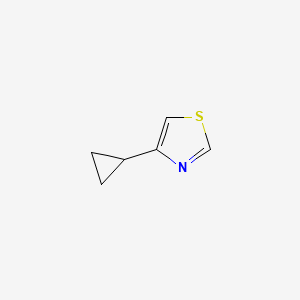4-Cyclopropylthiazole
CAS No.: 433217-34-6
Cat. No.: VC3181815
Molecular Formula: C6H7NS
Molecular Weight: 125.19 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 433217-34-6 |
|---|---|
| Molecular Formula | C6H7NS |
| Molecular Weight | 125.19 g/mol |
| IUPAC Name | 4-cyclopropyl-1,3-thiazole |
| Standard InChI | InChI=1S/C6H7NS/c1-2-5(1)6-3-8-4-7-6/h3-5H,1-2H2 |
| Standard InChI Key | PORZAPRIAFXQOU-UHFFFAOYSA-N |
| SMILES | C1CC1C2=CSC=N2 |
| Canonical SMILES | C1CC1C2=CSC=N2 |
Synthesis and Derivatives
Thiazoles can be synthesized through various methods, including condensation reactions between thioamides and haloketones. The introduction of a cyclopropyl group can be achieved through specific synthetic routes, often involving cyclopropanation reactions.
Synthesis Methods
-
Condensation Reactions: Thiazoles are commonly synthesized by condensing thioamides with haloketones.
-
Cyclopropanation: Cyclopropyl groups can be introduced using diazo compounds and metal catalysts.
Derivatives
Derivatives of thiazoles, such as 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid and 4-Cyclopropylthiazole-5-carbaldehyde, have been studied for their potential applications. These compounds often exhibit unique properties due to the presence of the cyclopropyl group and other functional groups.
Biological Activities
Thiazoles are known for their diverse biological activities, including antimicrobial, antiproliferative, and anti-inflammatory effects. While specific data on "4-Cyclopropylthiazole" is limited, related compounds have shown promising results in various biological assays.
Antimicrobial Activity
Thiazole derivatives have been evaluated for their antimicrobial properties against bacteria and fungi. For example, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have shown significant antimicrobial activity .
Antiproliferative Activity
Some thiazole derivatives have been tested for their anticancer potential. Compounds like 2-{2-[4-(1-adamantyl)phenyl]thiazol-4-yl}ethan-1-amine exhibit trypanocidal activity, suggesting potential applications in treating parasitic infections .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume